molecular formula C18H20N2O4 B2566164 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene CAS No. 670269-96-2

1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene

Cat. No.: B2566164
CAS No.: 670269-96-2
M. Wt: 328.368
InChI Key: YSXQRWBKIRZZOC-UHFFFAOYSA-N
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Description

1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields of research. This compound features a benzene ring substituted with two 3,5-dimethylisoxazol-4-yl groups connected via methoxy linkages. The presence of the isoxazole rings imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with 3,5-dimethylisoxazol-4-ylmethanol under appropriate conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the isoxazole rings.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the isoxazole rings, while reduction can lead to the formation of reduced isoxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene is unique due to its specific substitution pattern and the presence of methoxy linkages, which influence its chemical reactivity and biological activity. This distinct structure allows for diverse applications and interactions that are not observed with similar compounds.

Properties

IUPAC Name

4-[[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenoxy]methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11-17(13(3)23-19-11)9-21-15-5-7-16(8-6-15)22-10-18-12(2)20-24-14(18)4/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXQRWBKIRZZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)OCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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